3-(2-Bromophenyl)oxetane-3-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 3-(2-Bromophenyl)oxetane-3-carboxylic acid consists of an oxetane ring attached to a carboxylic acid group . The oxetane ring has been evaluated as an isostere of the carbonyl moiety, suggesting that structures like this compound could be potential surrogates for the carboxylic acid functional group.Scientific Research Applications
Scientific Research Applications of 3-(2-Bromophenyl)oxetane-3-carboxylic acid
Bioisosteric Applications
The oxetane ring has been evaluated as an isostere of the carbonyl moiety, suggesting that structures like this compound could be potential surrogates for the carboxylic acid functional group. This potential has led to the design, synthesis, and evaluation of model compounds for their physicochemical properties, exploring structures like oxetan-3-ol as potential carboxylic acid bioisosteres. Such studies extend into the domain of drug discovery, probing the efficacy of these structures in inhibiting eicosanoid biosynthesis, a pathway relevant in inflammation and cancer (Lassalas et al., 2017).
Synthetic Chemistry and Molecular Structure
The compound has been involved in synthetic protocols for the creation of complex molecular structures. For instance, it has been used in the Cu-catalyzed synthesis of 2-arylbenzofuran-3-carboxylic acids, a process that also involves hydroxylation and oxidative cycloetherification, showcasing the compound's versatility in complex chemical reactions (Xu et al., 2015).
The structure of the compound has also been studied in detail through methods like X-ray diffraction, providing insights into its molecular configuration and the spatial arrangement of its atoms, thus contributing to a better understanding of its chemical behavior and potential applications in various fields, including material science and drug design (Løiten et al., 1999).
Pharmacological Potential
While avoiding specifics about drug use, dosage, and side effects, it's worth noting that the structural analogs and derivatives of this compound have been studied for their potential pharmacological activities. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms, showcasing the potential of these compounds in the development of new antimicrobial agents (Deep et al., 2014).
Properties
IUPAC Name |
3-(2-bromophenyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHVLFDEIGCKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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